molecular formula C10H20Cl2N2 B11800551 5-(Piperidin-1-yl)pent-3-yn-1-amine dihydrochloride

5-(Piperidin-1-yl)pent-3-yn-1-amine dihydrochloride

Cat. No.: B11800551
M. Wt: 239.18 g/mol
InChI Key: TYGKDAAQKIYKGI-UHFFFAOYSA-N
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Description

5-(Piperidin-1-yl)pent-3-yn-1-amine dihydrochloride is a chemical compound that features a piperidine ring attached to a pentynyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Piperidin-1-yl)pent-3-yn-1-amine dihydrochloride typically involves the reaction of piperidine with a suitable alkyne precursor under controlled conditions. The reaction is often carried out in the presence of a base to facilitate the formation of the desired product. The resulting amine is then converted to its dihydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required standards.

Chemical Reactions Analysis

Types of Reactions

5-(Piperidin-1-yl)pent-3-yn-1-amine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) as reducing agents.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alkanes or alkenes.

Scientific Research Applications

5-(Piperidin-1-yl)pent-3-yn-1-amine dihydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biological targets.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(Piperidin-1-yl)pent-3-yn-1-amine dihydrochloride involves its interaction with specific molecular targets. The piperidine ring can interact with various receptors or enzymes, potentially modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    5-(Piperidin-1-yl)pentan-1-amine: Similar structure but lacks the alkyne group.

    1-(but-3-yn-1-yl)piperidin-4-amine: Another piperidine derivative with a different substitution pattern.

Uniqueness

5-(Piperidin-1-yl)pent-3-yn-1-amine dihydrochloride is unique due to the presence of both the piperidine ring and the alkyne group, which confer distinct chemical and biological properties

Properties

Molecular Formula

C10H20Cl2N2

Molecular Weight

239.18 g/mol

IUPAC Name

5-piperidin-1-ylpent-3-yn-1-amine;dihydrochloride

InChI

InChI=1S/C10H18N2.2ClH/c11-7-3-1-4-8-12-9-5-2-6-10-12;;/h2-3,5-11H2;2*1H

InChI Key

TYGKDAAQKIYKGI-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)CC#CCCN.Cl.Cl

Origin of Product

United States

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